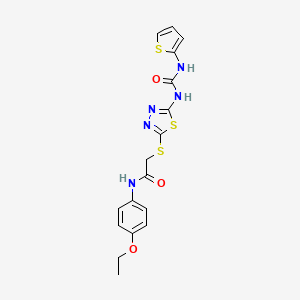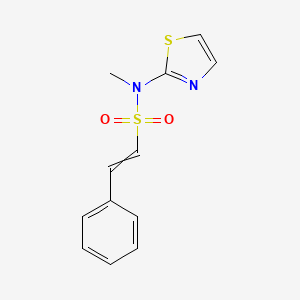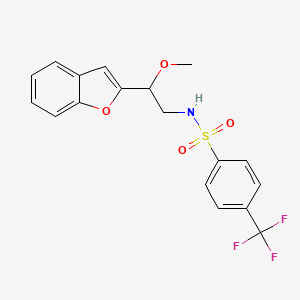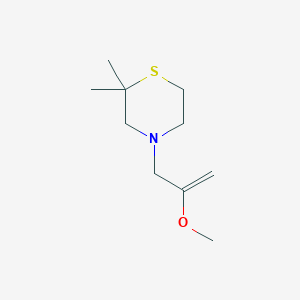![molecular formula C24H22FN3O2S2 B2817220 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1252820-35-1](/img/structure/B2817220.png)
2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a thiophene ring fused with a pyrimidine ring. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a 3,4-dimethylbenzyl group, a sulfanyl group, and a 3-fluoro-4-methylphenyl group .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring system. They can participate in reactions such as alkylation, acylation, nitration, halogenation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against different human cancer cell lines. These compounds have shown potent anticancer activity, comparable to that of doxorubicin, on breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. Some derivatives exhibited marked growth inhibition, demonstrating the potential of thieno[3,2-d]pyrimidine scaffolds in developing new anticancer agents (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activities
Certain thieno[2,3-d]pyrimidine derivatives have been synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are critical for DNA synthesis and repair, making them targets for cancer therapy. The study reported compounds with potent dual inhibitory activities, highlighting the utility of thieno[2,3-d]pyrimidine analogs in the design of new chemotherapeutic agents (Gangjee et al., 2008).
Antibacterial Activities
Research on novel selenium-containing sulfa drugs based on thieno[3,2-d]pyrimidine scaffolds has revealed strong bactericidal effects against various bacterial strains. These findings suggest that modifications to the thieno[3,2-d]pyrimidine core can lead to effective antibacterial agents, with potential applications in treating infectious diseases (Abdel‐Hafez, 2010).
Crystal Structure Analysis
The crystal structures of certain thieno[3,2-d]pyrimidine derivatives have been determined, providing insights into their molecular conformations and potential interactions with biological targets. Understanding the crystal structures can guide the design of more effective drug molecules by optimizing their binding to target proteins (Subasri et al., 2017).
Mecanismo De Acción
The mechanism of action of a compound depends on its biological target. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The exact mechanism of action would depend on the specific biological target of the compound.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-14-4-6-17(10-16(14)3)12-28-23(30)22-20(8-9-31-22)27-24(28)32-13-21(29)26-18-7-5-15(2)19(25)11-18/h4-11H,12-13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGOGRIQGIEXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)
![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)

![N-butyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817147.png)

![(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester](/img/structure/B2817150.png)
![N~4~-(2-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2817152.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2817154.png)

![[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2817156.png)

![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)
